molecular formula C15H15N3O5S B4990218 N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide

N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B4990218
M. Wt: 349.4 g/mol
InChI Key: PICJCGOKVOXRKK-UHFFFAOYSA-N
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Description

N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide is a sulfonamide derivative known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a phenyl ring, further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide typically involves the reaction of 4-methyl-2-nitroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with sulfonyl chloride to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-methyl-2-aminophenylsulfamoylphenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Sulfonamide and acetic acid.

Scientific Research Applications

N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of the methyl group on the nitrophenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

N-[4-[(4-methyl-2-nitrophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-10-3-8-14(15(9-10)18(20)21)17-24(22,23)13-6-4-12(5-7-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICJCGOKVOXRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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